2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route includes the condensation of 2-chloro-1H-indole-3-carbaldehyde with 4-amino-5-methyl-1,3-thiazole-2-carboxamide under specific reaction conditions . Industrial production methods often employ greener strategies, such as using ZnO nanoparticles as reusable catalysts, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole moiety, which is rich in π-electrons.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole and thiazole derivatives .
Scientific Research Applications
2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or interfere with the replication of viral RNA, thereby exerting its antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide can be compared with other indole derivatives such as:
1H-indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
N-arylsulfonyl-3-acetylindole: Evaluated for its HIV-1 inhibitory activity.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of this compound lies in its combined indole and thiazole structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H10ClN3OS |
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Molecular Weight |
291.76 g/mol |
IUPAC Name |
2-chloro-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H10ClN3OS/c1-7-11(17-13(14)19-7)12(18)16-9-3-2-8-4-5-15-10(8)6-9/h2-6,15H,1H3,(H,16,18) |
InChI Key |
SANTUHKGTWHLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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